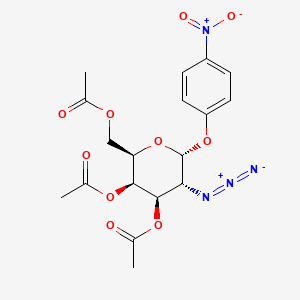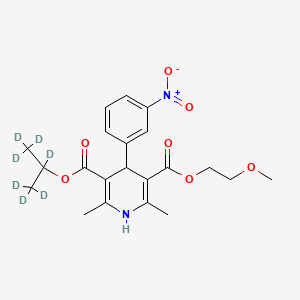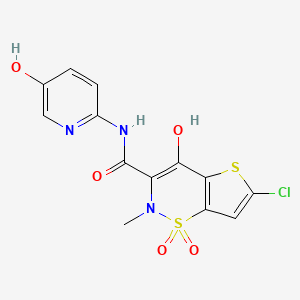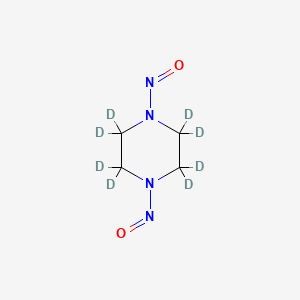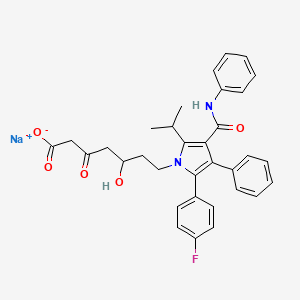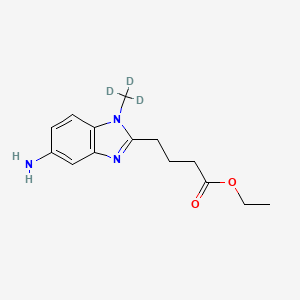
Reduced Haloperidol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reduced Haloperidol-d4 is a deuterium-labeled derivative of Reduced Haloperidol, a metabolite of the antipsychotic drug Haloperidol. This compound is primarily used in scientific research as a stable isotope-labeled standard for analytical purposes. The molecular formula of this compound is C21H21D4ClFNO2, and it has a molecular weight of 381.9 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Reduced Haloperidol-d4 involves the reduction of Haloperidol at the benzylic ketone to form an alcohol metabolite. This process can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The deuterium labeling is introduced by using deuterated reagents or solvents during the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: Reduced Haloperidol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized back to Haloperidol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of secondary alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Haloperidol.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Reduced Haloperidol-d4 is widely used in scientific research for various applications, including:
Analytical Chemistry: As a stable isotope-labeled standard for the quantification of Haloperidol and its metabolites in biological samples using techniques such as mass spectrometry and high-performance liquid chromatography.
Pharmacokinetics: To study the metabolic pathways and pharmacokinetics of Haloperidol in vivo by tracking the deuterium-labeled compound.
Neuroscience: To investigate the effects of Haloperidol and its metabolites on neurotransmitter systems and receptor binding in the brain.
Drug Development: As a reference standard in the development and validation of analytical methods for new antipsychotic drugs.
作用机制
Reduced Haloperidol-d4 exerts its effects through its interaction with dopamine receptors, particularly the dopamine D2 receptor. The compound acts as a dopamine receptor antagonist, blocking the binding of dopamine and thereby reducing dopaminergic activity in the brain. This mechanism is similar to that of Haloperidol, which is used to treat psychotic disorders by mitigating the effects of excessive dopamine signaling .
相似化合物的比较
Haloperidol: The parent compound from which Reduced Haloperidol-d4 is derived.
Reduced Haloperidol: The non-deuterated form of this compound.
Other Deuterated Metabolites: Compounds such as deuterated Olanzapine and deuterated Quetiapine, which are used as stable isotope-labeled standards in analytical chemistry.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. The incorporation of deuterium atoms also helps in distinguishing the compound from its non-labeled counterparts in complex biological matrices .
属性
CAS 编号 |
1246820-79-0 |
|---|---|
分子式 |
C21H25ClFNO2 |
分子量 |
381.909 |
IUPAC 名称 |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D |
InChI 键 |
WNZBBTJFOIOEMP-KDWZCNHSSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
同义词 |
4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol-d4; R 2572-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


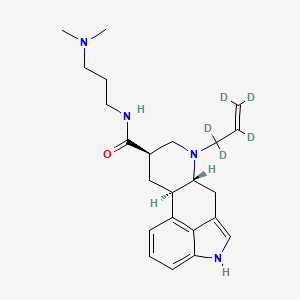
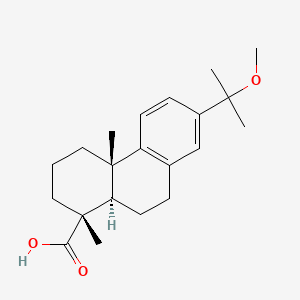
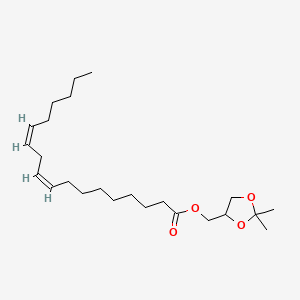
![[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565470.png)
